2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole
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Overview
Description
2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a chlorine atom at the 2-position and a trifluoromethoxy group at the 7-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal catalysts, such as palladium or ruthenium, are frequently used in these reactions. The reaction conditions are optimized to ensure high purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation is often carried out using chlorine or bromine, while nucleophilic substitution can involve reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield dihalogenated derivatives, while nucleophilic substitution can introduce various alkoxy or amino groups .
Scientific Research Applications
2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole: Similar structure but contains a sulfur atom instead of an oxygen atom.
Benzoxazole: The parent compound without the chlorine and trifluoromethoxy substitutions.
Uniqueness
2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C8H3ClF3NO2 |
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Molecular Weight |
237.56 g/mol |
IUPAC Name |
2-chloro-7-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3ClF3NO2/c9-7-13-4-2-1-3-5(6(4)14-7)15-8(10,11)12/h1-3H |
InChI Key |
OMMPQSQFWACKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)Cl |
Origin of Product |
United States |
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